molecular formula C7H6FIN2O B11845853 4-Amino-3-fluoro-5-iodobenzamide

4-Amino-3-fluoro-5-iodobenzamide

Cat. No.: B11845853
M. Wt: 280.04 g/mol
InChI Key: KAHXTXRXLCDETL-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-iodobenzamide is an organic compound with the molecular formula C7H6FIN2O It is a derivative of benzamide, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-5-iodobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoroaniline to introduce a nitro group. This is followed by iodination to add the iodine atom. The nitro group is then reduced to an amino group, and finally, the amide bond is formed by reacting with benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-5-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-3-fluoro-5-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-fluoro-5-bromobenzamide
  • 4-Amino-3-chloro-5-iodobenzamide
  • 4-Amino-3-fluoro-5-methylbenzamide

Uniqueness

4-Amino-3-fluoro-5-iodobenzamide is unique due to the combination of amino, fluoro, and iodo substituents on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6FIN2O

Molecular Weight

280.04 g/mol

IUPAC Name

4-amino-3-fluoro-5-iodobenzamide

InChI

InChI=1S/C7H6FIN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)

InChI Key

KAHXTXRXLCDETL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)C(=O)N

Origin of Product

United States

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